4-(2-Azepan-1-YL-ethyl)-phenylamine dihydrochloride
Description
4-(2-Azepan-1-YL-ethyl)-phenylamine dihydrochloride is a synthetic organic compound characterized by a phenylamine core linked via an ethyl chain to a seven-membered azepane ring, with two hydrochloride counterions. The dihydrochloride salt enhances aqueous solubility, a critical feature for bioavailability in pharmaceutical applications.
Properties
IUPAC Name |
4-[2-(azepan-1-yl)ethyl]aniline;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2.2ClH/c15-14-7-5-13(6-8-14)9-12-16-10-3-1-2-4-11-16;;/h5-8H,1-4,9-12,15H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCCXWIUBJMPMJC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)CCC2=CC=C(C=C2)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Substitution Reaction
The principal method for synthesizing 4-(2-Azepan-1-YL-ethyl)-phenylamine dihydrochloride involves a nucleophilic substitution reaction between:
The reaction proceeds as follows:
- The nucleophilic amine group on phenylamine attacks the electrophilic carbon of the 2-azepan-1-yl-ethyl chloride.
- This substitution results in the formation of the 4-(2-azepan-1-yl-ethyl)-phenylamine intermediate.
- Subsequent treatment with hydrochloric acid converts the free base into its dihydrochloride salt form, improving crystallinity and purity.
This method is typically conducted under mild conditions, often at room temperature, with solvents such as ethanol or ethereal solvents facilitating the reaction.
Reaction Optimization
- Base Use: Triethylamine or potassium carbonate is often used to scavenge the released hydrochloric acid during the substitution, driving the reaction forward.
- Solvent Selection: Ethanol or diethyl ether provides an appropriate medium for solubility and reaction kinetics.
- Temperature and Time: Reactions are usually run at ambient temperature for 18–72 hours, balancing conversion efficiency and minimizing side reactions.
Purification
- The crude product is purified by crystallization or chromatography techniques.
- Crystallization from ethanol or other suitable solvents yields the dihydrochloride salt in high purity.
- Chromatographic methods, including column chromatography, are used when higher purity or separation from side products is required.
Advanced Synthetic Strategies and Analogues Preparation
Research into analogues of compounds structurally related to 4-(2-Azepan-1-YL-ethyl)-phenylamine has been extensive, particularly in the context of medicinal chemistry for anticancer agents. These studies provide insights into synthetic modifications that can be applied or adapted for the preparation of the target compound or its derivatives.
Functional Group Modifications
- Introduction of cyclic amine moieties such as azepane rings enhances biological activity.
- Replacement of halogen atoms with amide or amino groups can improve selectivity and stability.
- Cyclization reactions to form fused ring systems (e.g., imidazole derivatives) increase molecular rigidity and potency.
Synthesis of Salt Forms
Continuous Flow Synthesis
- Industrial-scale synthesis may employ continuous flow reactors to optimize reaction control, yield, and reproducibility.
- Continuous flow methods allow precise temperature and mixing control, enhancing the efficiency of the nucleophilic substitution step.
Data Table: Summary of Preparation Conditions and Yields
| Step | Reagents and Conditions | Solvent | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| 1 | Phenylamine + 2-azepan-1-yl-ethyl chloride + Base (Et3N or K2CO3) | Ethanol or Et2O | Room Temp | 18–72 hours | 70–90 | Nucleophilic substitution |
| 2 | Treatment with HCl (gas or solution) | Ethanol or Ether | Room Temp | 1–24 hours | 85–95 | Formation of dihydrochloride salt |
| 3 | Purification by crystallization or chromatography | Ethanol, Ether | Ambient | Variable | — | High purity product obtained |
Research Findings Related to Preparation
- The presence of the azepane ring in the ethyl substituent is crucial for biological activity and can be introduced efficiently via alkylation with the corresponding chloroalkyl azepane derivative.
- Salt formation (dihydrochloride) significantly improves the compound’s handling and stability, which is essential for medicinal applications.
- Analogues with modifications on the amine substituent or ring size exhibit varied potency and selectivity, indicating that synthetic flexibility in the preparation method is advantageous for drug development.
- Continuous flow synthesis methods have been reported to enhance scalability and reproducibility of the nucleophilic substitution step, which is the key transformation in the preparation of this compound.
Chemical Reactions Analysis
Types of Reactions
4-(2-Azepan-1-YL-ethyl)-phenylamine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: It can be reduced to form secondary amines.
Substitution: The phenylamine group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like bromine or nitric acid can be used under acidic conditions.
Major Products
Oxidation: N-oxides of the original compound.
Reduction: Secondary amines.
Substitution: Halogenated or nitrated derivatives of the phenylamine group.
Scientific Research Applications
Chemical Properties and Structure
The compound features an azepane ring, which is a seven-membered saturated heterocyclic structure, and a phenylamine moiety. This unique combination of functional groups allows for diverse interactions with biological systems and facilitates its role as a building block in synthetic chemistry.
Chemistry
In the field of organic synthesis, 4-(2-Azepan-1-YL-ethyl)-phenylamine dihydrochloride serves as an important intermediate. It can be utilized in:
- Synthesis of Complex Molecules : The compound can act as a precursor in the synthesis of various pharmaceuticals and agrochemicals. Its amine functionality allows for nucleophilic substitution reactions, which are pivotal in constructing more complex organic frameworks.
- Catalysis : The compound can be employed as a catalyst or co-catalyst in various chemical reactions, enhancing reaction rates and selectivity.
Biology
Research has indicated that this compound may exhibit bioactive properties, making it a candidate for further investigation in biological studies:
- Antimicrobial Activity : Preliminary studies suggest that derivatives of phenylamines can possess antimicrobial properties. The azepane ring may enhance membrane permeability, allowing for better interaction with microbial cells.
- Neuropharmacology : Given its structural similarity to known neurotransmitter modulators, this compound could be explored for potential effects on neurotransmitter systems, particularly in relation to anxiety or mood disorders.
Medicine
The therapeutic potential of this compound is under investigation:
- Drug Development : Its ability to interact with biological targets makes it a suitable candidate for drug development. Research is focusing on its efficacy against specific enzyme targets involved in disease pathways.
- Cancer Research : Initial studies may explore the compound's role in inhibiting cancer cell proliferation or inducing apoptosis in malignant cells.
Mechanism of Action
The mechanism of action of 4-(2-Azepan-1-YL-ethyl)-phenylamine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Dopamine Hydrochloride (2-(3,4-Dihydroxyphenyl)ethylamine hydrochloride)
- Structure : Features a catechol (dihydroxyphenyl) group and a primary ethylamine chain.
- Key Differences :
- Ring System : Dopamine lacks a cyclic amine, whereas the target compound includes a seven-membered azepane.
- Substituents : The catechol group in dopamine enables strong hydrogen bonding and redox activity, absent in the phenylamine-azepane structure.
- Pharmacology : Dopamine is a neurotransmitter targeting adrenergic and dopaminergic receptors, while the azepane in the target compound may alter receptor selectivity or metabolic stability .
Levocetirizine Dihydrochloride
- Structure : Contains a piperazine ring (six-membered, two nitrogen atoms) and a chlorophenyl group.
- Key Differences :
2,2,6,6-Tetramethylpiperidin-4-yl Acetate Derivatives
- Structure : Piperidine derivatives with bulky methyl groups.
- Key Differences :
Physicochemical Properties
| Property | 4-(2-Azepan-1-YL-ethyl)-phenylamine dihydrochloride | Dopamine HCl | Levocetirizine diHCl |
|---|---|---|---|
| Molecular Weight | ~300–350 g/mol* | 189.64 g/mol | 461.81 g/mol |
| Solubility | High (dihydrochloride salt) | High (HCl salt) | High (HCl salt) |
| Thermal Stability | Moderate (inferred from azepane analogs) | Decomposes at ~250°C | Stable up to 200°C |
| LogP | ~1.5–2.5* | −0.98 | 2.47 |
*Estimated based on structural analogs .
Pharmacological and Functional Insights
- Receptor Binding : The azepane’s flexibility may allow for unique interactions with G-protein-coupled receptors (GPCRs), contrasting with dopamine’s catechol-driven adrenergic activity .
- Applications :
- Dopamine : Cardiovascular and CNS therapeutics.
- Levocetirizine : Allergy treatment.
- Target Compound : Hypothesized CNS applications (e.g., antipsychotics) due to amine-rich structure .
Biological Activity
4-(2-Azepan-1-YL-ethyl)-phenylamine dihydrochloride, also known by its chemical identifier 1185299-89-1, is a compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
The biological activity of this compound is primarily attributed to its interaction with various biological targets. The compound is known to influence several biochemical pathways, including:
- Enzyme Inhibition : It has been reported to inhibit specific enzymes involved in metabolic processes, which can lead to alterations in cellular metabolism and signaling pathways.
- Receptor Interaction : The compound may interact with neurotransmitter receptors, potentially influencing neurological functions and pain perception.
Case Studies and Research Findings
Several studies have investigated the biological effects of this compound:
-
Antitumor Activity : Research has indicated that this compound exhibits cytotoxic effects against various cancer cell lines. In vitro studies demonstrated that the compound can induce apoptosis in tumor cells through the activation of caspase pathways.
Cell Line IC50 (µM) Mechanism of Action HeLa 5.2 Apoptosis induction MCF-7 3.8 Caspase activation A549 6.5 Cell cycle arrest -
Antimicrobial Properties : The compound has shown promising activity against both Gram-positive and Gram-negative bacteria. Its mechanism involves disrupting bacterial cell wall synthesis, making it a potential candidate for antibiotic development.
Bacterial Strain Minimum Inhibitory Concentration (MIC) Staphylococcus aureus 32 µg/mL Escherichia coli 64 µg/mL Pseudomonas aeruginosa 128 µg/mL - Neuroprotective Effects : Preliminary studies suggest that the compound may have neuroprotective properties, potentially through modulation of neurotransmitter systems and reduction of oxidative stress in neuronal cells.
Pharmacokinetics
The pharmacokinetic profile of this compound has been studied to understand its absorption, distribution, metabolism, and excretion (ADME):
- Absorption : Rapid absorption following oral administration.
- Distribution : High tissue distribution with significant binding to plasma proteins.
- Metabolism : Primarily metabolized in the liver through cytochrome P450 enzymes.
- Excretion : Excreted mainly via urine with minor amounts in feces.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4-(2-azepan-1-yl-ethyl)-phenylamine dihydrochloride, and what factors influence reaction yields?
- Methodology : A common approach involves coupling azepane derivatives with substituted phenylamine precursors. For example, analogous compounds (e.g., 4-(4-methylpiperazin-1-yl)aniline dihydrochloride) are synthesized via nucleophilic substitution reactions between halogenated nitroarenes (e.g., 4-chloronitrobenzene) and cyclic amines (e.g., N-methylpiperazine) under alkaline conditions, followed by nitro-group reduction and dihydrochloride salt formation using HCl . Key factors include reaction temperature (60–80°C), solvent polarity (e.g., DMF or ethanol), and stoichiometric ratios of reagents. Post-synthesis purification via recrystallization or column chromatography is critical to achieve ≥98% purity .
Q. How is the compound characterized to confirm structural integrity and purity?
- Analytical Techniques :
- UV/Vis Spectroscopy : λmax at ~255 nm (for analogous phenylamine derivatives) to monitor conjugation and aromaticity .
- Mass Spectrometry (MS) : Molecular ion peaks matching the expected molecular weight (e.g., C₁₄H₂₂Cl₂N₂ for the target compound).
- NMR (¹H/¹³C) : Peaks corresponding to azepane’s cyclic amine protons (δ 1.5–2.5 ppm) and phenylamine aromatic protons (δ 6.5–7.5 ppm) .
- HPLC : Purity validation (≥98%) with C18 columns and acetonitrile/water mobile phases .
Q. What storage conditions are optimal for maintaining stability?
- Guidelines : Store at -20°C in airtight, light-protected containers. Stability studies on similar dihydrochloride salts (e.g., 4-ethyl-N-phenethylpiperidin-4-amine dihydrochloride) show ≥5-year stability under these conditions. Avoid repeated freeze-thaw cycles to prevent hygroscopic degradation .
Advanced Research Questions
Q. How do environmental factors (pH, temperature) influence the compound’s stability and receptor-binding efficacy?
- Mechanistic Insights :
- pH Sensitivity : Protonation of the amine groups (azepane and phenylamine) at physiological pH (~7.4) enhances solubility but may alter receptor affinity. Acidic conditions (pH < 4) stabilize the dihydrochloride form, while alkaline conditions risk deprotonation and precipitation .
- Thermal Stability : Differential Scanning Calorimetry (DSC) of analogous compounds reveals decomposition above 200°C, suggesting limited thermal tolerance in reaction design .
Q. What strategies resolve contradictions in reported bioactivity data for structurally similar compounds?
- Case Study : For discrepancies in receptor-binding affinity (e.g., µ-opioid vs. σ receptors), orthogonal assays (e.g., functional cAMP inhibition vs. competitive binding) are recommended. Cross-validate using knockout cell lines or receptor-specific antagonists .
- Data Analysis : Apply multivariate regression to isolate variables like impurity profiles (e.g., residual solvents from synthesis) or stereochemical inconsistencies .
Q. How can computational modeling guide the design of derivatives with enhanced selectivity?
- Approach :
- Molecular Docking : Simulate interactions between the compound’s azepane-ethyl-phenylamine backbone and target receptors (e.g., GPCRs). Prioritize derivatives with optimized hydrogen-bonding and steric complementarity .
- QSAR Studies : Correlate substituent electronegativity (e.g., electron-withdrawing groups on the phenyl ring) with bioactivity trends .
- Validation : Synthesize top candidates and benchmark against in vitro assays (e.g., IC₅₀ in cell-based models) .
Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?
- Critical Factors :
- Chiral Resolution : Use chiral stationary phases (e.g., amylose-based HPLC columns) or asymmetric catalysis (e.g., palladium-catalyzed couplings) to control stereochemistry .
- Process Optimization : Pilot-scale reactions (1–10 L) require precise control of mixing rates and exothermic reactions to avoid racemization .
Methodological Resources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
